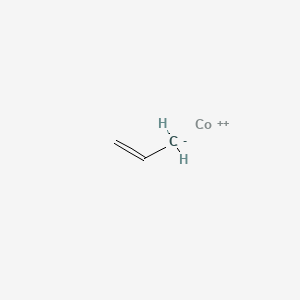
Cobalt(2+);prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(II) prop-1-ene complex typically involves the reaction of cobalt(II) salts with prop-1-ene under controlled conditions. One common method is to react cobalt(II) chloride with prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of cobalt(II) prop-1-ene complex may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) prop-1-ene complex can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The complex can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with ligands like triphenylphosphine or ethylenediamine can be carried out in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complex.
Substitution: New cobalt(II) complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(II) prop-1-ene complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The complex is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which cobalt(II) prop-1-ene complex exerts its effects depends on the specific reaction or application. In catalysis, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. The prop-1-ene ligand can also participate in reactions, providing additional reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) ethylene complex: Similar in structure but with ethylene as the ligand.
Cobalt(II) but-1-ene complex: Similar but with but-1-ene as the ligand.
Cobalt(II) cyclopentadiene complex: Contains cyclopentadiene as the ligand.
Uniqueness
Cobalt(II) prop-1-ene complex is unique due to the specific reactivity of the prop-1-ene ligand, which can provide different electronic and steric effects compared to other ligands
Propriétés
Numéro CAS |
108809-28-5 |
|---|---|
Formule moléculaire |
C3H5Co+ |
Poids moléculaire |
100.00 g/mol |
Nom IUPAC |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
Clé InChI |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C=C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

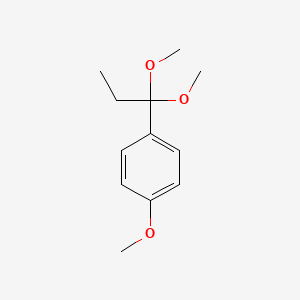
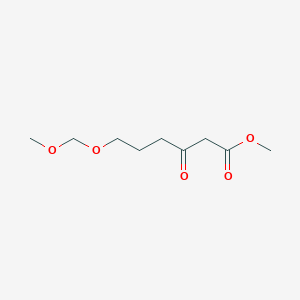
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
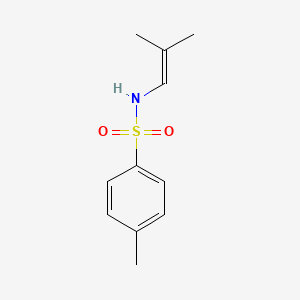
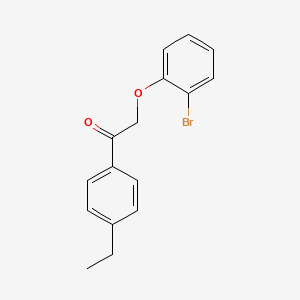


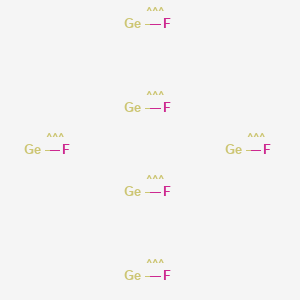
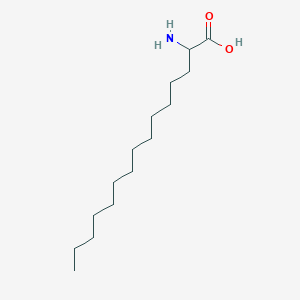
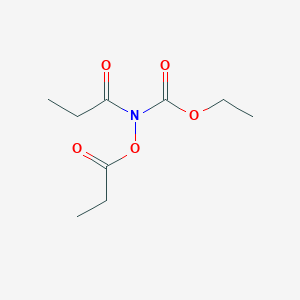
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
